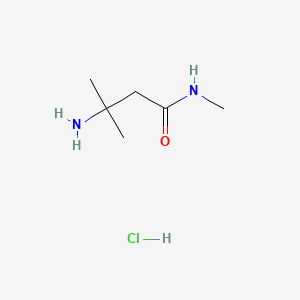

3-amino-N,3-dimethylbutanamidehydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-N,3-dimethylbutanamide hydrochloride is an organic compound with the chemical formula C6H15ClN2O and a molecular weight of 158.65 g/mol . This compound is known for its unique structure, which includes an amino group and a dimethylbutanamide moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,3-dimethylbutanamide hydrochloride typically involves the reaction of 3-dimethylaminobutanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form .

Industrial Production Methods

Industrial production of 3-amino-N,3-dimethylbutanamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-amino-N,3-dimethylbutanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Aplicaciones Científicas De Investigación

3-amino-N,3-dimethylbutanamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mecanismo De Acción

The mechanism of action of 3-amino-N,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 3-amino-N,3-dimethylbutanamide hydrochloride include:

- 4-amino-N,N-dimethylbutanamide hydrochloride

- 2-amino-N,3-dimethylbutanamide hydrochloride

- 3-amino-3-imino-N-methylpropanamide hydrochloride

Uniqueness

What sets 3-amino-N,3-dimethylbutanamide hydrochloride apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .

Actividad Biológica

3-amino-N,3-dimethylbutanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and specific case studies that highlight its activity against various biological targets.

Synthesis of 3-amino-N,3-dimethylbutanamidehydrochloride

The synthesis of 3-amino-N,3-dimethylbutanamide hydrochloride typically involves the reaction of dimethylamine with butyric acid derivatives. The final product is obtained as a hydrochloride salt to enhance its solubility and stability. The compound's structure can be confirmed using spectroscopic methods such as NMR and IR spectroscopy.

Anticancer Activity

Recent studies have evaluated the anticancer potential of derivatives related to this compound. For instance, a series of 3-amino-1,2,4-triazole derivatives were synthesized and tested against various cancer cell lines. These derivatives exhibited significant cytotoxicity, indicating that modifications in the amino group can enhance anticancer properties. The most promising compounds showed dual activity by inhibiting cancer cell proliferation and exhibiting antiangiogenic effects .

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 3-Amino-1,2,4-triazole Derivative 1 | MCF-7 | 15.2 | Significant inhibition |

| 3-Amino-1,2,4-triazole Derivative 2 | HepG2 | 12.8 | Antiangiogenic activity observed |

Antiangiogenic Activity

The antiangiogenic properties of compounds derived from this compound have been highlighted in various studies. These compounds inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis. The mechanism of action often involves the modulation of vascular endothelial growth factor (VEGF) signaling pathways .

Case Study 1: Evaluation in Human Cancer Cell Lines

A study focused on the evaluation of a specific derivative of this compound against human breast cancer cell line MCF-7 and liver carcinoma cell line HepG2. The compound showed a dose-dependent response with significant inhibition at higher concentrations. This study provided insights into the structure-activity relationship (SAR) that could guide future modifications for enhanced efficacy .

Case Study 2: In Vivo Studies

In vivo studies involving animal models have demonstrated that certain derivatives possess not only anticancer properties but also anti-inflammatory effects. These findings suggest a broader therapeutic potential beyond oncology, indicating possible applications in treating inflammatory diseases .

Research Findings

Research has shown that the biological activity of compounds like this compound can be significantly influenced by their structural modifications. For example:

- Modifications to the amine group can enhance solubility and bioavailability.

- The introduction of aromatic rings has been linked to increased anticancer activity.

- Compounds with dual targeting mechanisms show promise for more effective cancer therapies.

Propiedades

Fórmula molecular |

C6H15ClN2O |

|---|---|

Peso molecular |

166.65 g/mol |

Nombre IUPAC |

3-amino-N,3-dimethylbutanamide;hydrochloride |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(2,7)4-5(9)8-3;/h4,7H2,1-3H3,(H,8,9);1H |

Clave InChI |

WSACHDWUGVONFN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CC(=O)NC)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.